5-Ethylthiophene-2-carbohydrazide 5-Ethylthiophene-2-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 676348-42-8
VCID: VC1997774
InChI: InChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10)
SMILES: CCC1=CC=C(S1)C(=O)NN
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol

5-Ethylthiophene-2-carbohydrazide

CAS No.: 676348-42-8

Cat. No.: VC1997774

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

5-Ethylthiophene-2-carbohydrazide - 676348-42-8

Specification

CAS No. 676348-42-8
Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name 5-ethylthiophene-2-carbohydrazide
Standard InChI InChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10)
Standard InChI Key VCNHIBSLOGNADX-UHFFFAOYSA-N
SMILES CCC1=CC=C(S1)C(=O)NN
Canonical SMILES CCC1=CC=C(S1)C(=O)NN

Introduction

Chemical Identity and Structural Characteristics

5-Ethylthiophene-2-carbohydrazide belongs to the thiophene carbohydrazide class of compounds, characterized by a thiophene core with a carbohydrazide group. Its molecular structure combines the aromatic properties of thiophene with the reactive functional groups of hydrazides.

Basic Chemical Information

The compound has well-defined chemical identifiers that facilitate its classification and study in scientific literature and databases.

ParameterInformation
CAS Number676348-42-8
Molecular FormulaC7H10N2OS
Molecular Weight170.23 g/mol
IUPAC Name5-ethylthiophene-2-carbohydrazide
Standard InChIInChI=1S/C7H10N2OS/c1-2-5-3-4-6(11-5)7(10)9-8/h3-4H,2,8H2,1H3,(H,9,10)
InChIKeyVCNHIBSLOGNADX-UHFFFAOYSA-N
SMILESCCC1=CC=C(S1)C(=O)NN
PubChem Compound ID2758912

The structure consists of a five-membered thiophene ring with an ethyl group at the 5-position and a carbohydrazide (-CONHNH2) group at the 2-position. This arrangement creates a molecule with multiple potential sites for chemical modifications and interactions with biological targets .

Physical and Spectroscopic Properties

While limited experimental data is available specifically for 5-ethylthiophene-2-carbohydrazide, computational predictions provide valuable insights into its physical and spectroscopic properties.

Property TypeData
Physical AppearanceLikely a white to off-white crystalline solid (based on similar compounds)
SolubilityExpected to be soluble in polar organic solvents such as methanol, DMSO, and DMF

Predicted Mass Spectrometry Characteristics

The predicted collision cross section (CCS) values for various adduct forms provide valuable information for analytical identification using techniques like ion mobility spectrometry-mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]+171.05867136.0
[M+Na]+193.04061144.3
[M+NH4]+188.08521144.3
[M+K]+209.01455139.4
[M-H]-169.04411138.0
[M+Na-2H]-191.02606140.1
[M]+170.05084137.8
[M]-170.05194137.8

These CCS values can assist researchers in identifying the compound in complex mixtures and confirming its structural integrity during analysis .

Reaction StepConditionsExpected Yield
EsterificationMethanol or ethanol, catalytic H2SO4, reflux 4-6 hours>90%
HydrazinolysisExcess hydrazine hydrate (80%), ethanol or methanol, reflux 6-8 hours>85%

Microwave-assisted synthesis techniques may also be employed to reduce reaction times and improve yields, similar to methods reported for other thiophene carbohydrazides.

Reaction TypeReagentsResulting ProductsPotential Applications
Condensation with aldehydesAromatic aldehydes, R-CHOHydrazone derivativesAnticancer, antimicrobial agents
Cyclization reactionsHaloaryl isothiocyanates, NaOH1,2,4-Triazole-3-thione derivativesBioactive heterocycles
Oxidative cyclizationOxidizing agents (I2, H2O2)1,3,4-Oxadiazole derivativesPharmaceutical intermediates

These transformations mirror those observed with related thiophene carbohydrazides, which have been successfully converted to bioactive heterocycles like triazoles and oxadiazoles .

Cancer Cell LinePotential ActivityComparison to Reference
HCT116 (Colon cancer)Moderate to highSimilar compounds show 4-7 fold higher selectivity than gefitinib
MCF7 (Breast cancer)ModerateSimilar derivatives show IC50 values of 3.5-5.2 μM

Antimicrobial Properties

Thiophene-based heterocycles derived from carbohydrazides have demonstrated antimicrobial activity against various bacterial and fungal strains. Some derivatives show selective activity against specific pathogens, such as Clostridium difficile, without affecting normal microbiota .

Hazard TypeCategoryGHS Pictogram
Skin irritationCategory 2Warning
Eye irritationCategory 2AWarning
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)Warning

Hazard Statements and Precautionary Measures

Hazard StatementsPrecautionary Statements
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP264: Wash skin thoroughly after handling
H335: May cause respiratory irritationP280: Wear protective gloves/protective clothing/eye protection/face protection
P302+P352: IF ON SKIN: Wash with plenty of soap and water
P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These safety guidelines align with those of structurally similar thiophene carbohydrazides, indicating consistent hazard profiles within this chemical class .

Structure-Activity Relationships and Comparative Analysis

Examining 5-ethylthiophene-2-carbohydrazide in the context of related compounds provides insights into how structural modifications affect physicochemical properties and biological activities.

Comparison with Related Thiophene Derivatives

CompoundMolecular FormulaMolecular WeightKey Structural DifferencePotential Effect on Activity
5-Ethylthiophene-2-carbohydrazideC7H10N2OS170.23 g/molEthyl group at position 5Increased lipophilicity, potentially enhanced cell penetration
Thiophene-2-carbohydrazideC5H6N2OS142.18 g/molNo substituent at position 5Reference compound, lower lipophilicity
5-Methylthiophene-2-carbohydrazideC6H8N2OS156.20 g/molMethyl group at position 5Intermediate lipophilicity
5-Bromothiophene-2-carbohydrazideC5H5BrN2OS221.07 g/molBromine at position 5Potential for halogen bonding, increased reactivity

The ethyl substituent in 5-ethylthiophene-2-carbohydrazide increases the lipophilicity compared to the unsubstituted thiophene-2-carbohydrazide, potentially influencing membrane permeability and receptor binding characteristics .

Electronic and Steric Effects

The ethyl group at the 5-position of the thiophene ring introduces several important effects:

  • Electron-donating inductive effect that increases electron density in the thiophene ring

  • Steric bulk that may influence molecular conformation and binding to biological targets

  • Increased hydrophobicity that may enhance interactions with lipophilic binding pockets

These factors collectively influence the compound's reactivity, stability, and potential biological activity profiles.

Current Research Trends and Future Directions

Research on thiophene carbohydrazides continues to evolve, with several emerging areas of interest that may apply to 5-ethylthiophene-2-carbohydrazide.

Emerging Applications

Recent studies highlight several promising research directions:

  • Development of selective anticancer agents: Thiophene-carbohydrazide derivatives have shown selective cytotoxicity toward cancer cells with minimal effects on normal cells

  • Design of target-specific antimicrobials: Certain thiophene-based heterocycles exhibit activity against specific pathogens like C. difficile without affecting other bacterial strains, suggesting potential for microbiome-sparing antimicrobials

  • Creation of novel heterocyclic scaffolds: The carbohydrazide moiety serves as a versatile starting point for constructing diverse heterocyclic systems through cyclization reactions

Computational and Structure-Based Design

Advanced computational methods are increasingly used to predict and optimize the properties of thiophene carbohydrazides:

Computational ApproachApplication to 5-Ethylthiophene-2-carbohydrazidePotential Outcome
Molecular DockingPrediction of binding to potential biological targetsIdentification of potential therapeutic applications
QSAR StudiesCorrelation of structural features with biological activityGuidance for designing optimized derivatives
DFT CalculationsAnalysis of electronic properties and reactivity patternsImproved synthetic strategies and reaction conditions

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